molecular formula C16H9FN2O3S2 B11693305 (5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11693305
M. Wt: 360.4 g/mol
InChI Key: CHQFGBNWZBKQEI-ZSOIEALJSA-N
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Description

(5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a nitrobenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-fluorobenzaldehyde with 2-nitrobenzylidene thiazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrobenzylidene moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3-chlorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(3-bromophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-(3-fluorophenyl)-5-(2-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H9FN2O3S2

Molecular Weight

360.4 g/mol

IUPAC Name

(5Z)-3-(3-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9FN2O3S2/c17-11-5-3-6-12(9-11)18-15(20)14(24-16(18)23)8-10-4-1-2-7-13(10)19(21)22/h1-9H/b14-8-

InChI Key

CHQFGBNWZBKQEI-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)[N+](=O)[O-]

Origin of Product

United States

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